molecular formula C9H12ClF2NO B2703028 (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2089671-34-9

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2703028
CAS No.: 2089671-34-9
M. Wt: 223.65
InChI Key: CWWAOZJYKZZKQB-FYZOBXCZSA-N
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Description

Historical Development of Difluoromethoxylated Aromatic Amines

The incorporation of difluoromethoxy (-OCF~2~H) groups into aromatic systems emerged as a strategic innovation in the late 20th century, driven by the need to modulate the electronic and metabolic profiles of bioactive molecules. Early methods relied on hazardous reagents such as HCF~2~Cl (Freon 22), which posed environmental and safety challenges. A pivotal advancement came with the development of fluorodesulfurization techniques, enabling the synthesis of difluoro(methoxy)methyl fragments via reactions between thionoesters and fluorinating agents like SnCl~4~/DAST (diethylaminosulfur trifluoride). This method, optimized in 2024, provided high yields (70–90%) and selectivity for aromatic substrates, establishing a foundation for scalable synthesis.

Parallel efforts in the 2010s explored visible-light photoredox catalysis to generate difluorocarbene intermediates, circumventing the need for ozone-depleting reagents. For example, sodium chlorodifluoroacetate and diethyl bromodifluoromethylphosphonate were repurposed to facilitate O-difluoromethylation of phenols, enabling access to structurally diverse analogs. These innovations laid the groundwork for the targeted synthesis of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride , where the difluoromethoxy group’s electron-withdrawing character (σ~I~ = +0.33, σ~R~ = +0.12) enhances metabolic stability while preserving aromatic conjugation.

Properties

IUPAC Name

(1R)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWAOZJYKZZKQB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Difluoromethoxy Group:

    Amination: The next step involves the introduction of the ethanamine moiety. This can be done through reductive amination of the corresponding ketone or aldehyde intermediate.

    Hydrochloride Salt Formation: Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidants and outcomes include:

Oxidizing AgentConditionsProductNotes
KMnO₄ (aq)Acidic, 60°CKetone derivative (1-[3-(difluoromethoxy)phenyl]ethan-1-one)Complete conversion observed in analogous compounds .
H₂O₂/Fe³⁺Room temperatureNitroso intermediateTransient species; rarely isolated .

Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the difluoromethoxy group stabilizing transition states through inductive effects .

Reduction Reactions

While the amine is already in a reduced state, the hydrochloride salt participates in reductive alkylation:

ReductantSubstrateProduct
NaBH₄AldehydesSecondary amines
H₂/Pd-CNitrilesPrimary amines

Substitution Reactions

ReagentConditionsProduct
NaOH (50% aq)120°C, 12hPhenol derivative (3-hydroxyphenyl variant)
NH₃/MeOH80°C, CuI catalyst3-Aminophenyl derivative

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

(1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine HCl(1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine++Cl\text{(1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine HCl} \rightleftharpoons \text{(1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine}^+ + \text{Cl}^-

  • pKa : ~8.2 (amine protonation) .

  • Solubility : >50 mg/mL in water; insoluble in nonpolar solvents .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the aromatic ring:

Reaction TypeCatalystProductYield
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives60–75%
Buchwald-HartwigPd(OAc)₂N-aryl amines40–55%

Limitation : Difluoromethoxy groups reduce ring electron density, slowing oxidative addition .

Comparative Reactivity of Structural Analogs

Key differences in reactivity based on substituent position and halogenation:

CompoundSubstituent PositionReactivity with KMnO₄SNAr Efficiency
(1R)-1-[4-(Difluoromethoxy)phenyl]ethan-1-amine HClParaFaster oxidation (2h vs. 4h)No substitution
(1R)-1-[2-(Difluoromethoxy)phenyl]ethan-1-amine HClOrthoNo oxidationModerate SNAr (30%)
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine HClMetaSlower oxidation (6h)No substitution

Data synthesized from , , .

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes >200°C, releasing HF and CO₂ .

  • Photostability : Degrades via radical pathways under UV light (t₁/₂ = 48h) .

Theoretical Reactivity Predictions

DFT calculations (B3LYP/6-311+G**) suggest:

  • Nucleophilicity (N atom) : 2.34 eV (weaker than aliphatic amines due to aryl conjugation)

  • Aromatic Ring Charge : Net negative charge at ortho/para positions (-0.12 e) .

Scientific Research Applications

Scientific Research Applications

The applications of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride can be categorized into several key areas:

1. Pharmaceutical Development

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
  • Anticancer Properties : Some derivatives have been implicated in inhibiting tumor growth through various mechanisms, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage, which is critical in neurodegenerative diseases.

2. Biochemical Studies

  • The interactions of this compound with biological macromolecules are crucial for understanding its pharmacodynamics. Key areas include:
    • Receptor Binding : The compound may bind to specific receptors, modulating cellular signaling pathways.
    • Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic processes.

3. Industrial Applications

  • Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Investigated for potential applications in developing new materials and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Position and Halogenation

Compound Name Substituent Position Halogenation Molecular Formula CAS Number Key Differences Reference
Target Compound 3-(difluoromethoxy) -OCHF₂ C₉H₁₁F₂NO·HCl 1079656-72-6 Meta-substituted difluoromethoxy
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine HCl 3-(difluoromethoxy) -OCHF₂ C₉H₁₁F₂NO·HCl N/A Same substituent, different backbone*
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine HCl 3-(trifluoromethoxy) -OCF₃ C₉H₁₁F₃NO·HCl N/A Higher electron-withdrawing effect
(R)-1-(3,5-Difluorophenyl)ethan-1-amine HCl 3,5-difluoro -F (no ether oxygen) C₈H₉F₂N·HCl N/A Direct fluorination; altered lipophilicity
(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine HCl 3-(difluoromethyl) -CHF₂ C₉H₁₂ClF₂N 2230840-55-6 CHF₂ group (non-ether) vs. OCHF₂

*The "backbone" refers to ethanamine vs. alternative chain lengths or branching.

Key Observations :

  • Lipophilicity : Difluoromethyl (-CHF₂) substitution () reduces polarity compared to ether-linked -OCHF₂, altering membrane permeability .
  • Regiochemistry : Meta-substituted analogs (e.g., target compound) may exhibit distinct steric interactions compared to para- or ortho-substituted variants (e.g., ’s 2-(difluoromethoxy) isomer) .

Stereochemical Variations

Compound Name Configuration Biological Relevance Reference
(1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine HCl R Enantiomeric specificity for target binding
Cinacalcet HCl (Diastereomer Isomer-1) (1R,2R) Reduced activity compared to (1R,2S)
(S)-1-(3,5-Difluorophenyl)ethan-1-amine HCl S Potential antagonism or inactive enantiomer

Key Observations :

  • The (1R)-configuration in the target compound is crucial for activity, mirroring trends in drugs like Cinacalcet, where stereochemistry dictates calcium-sensing receptor modulation .
  • Diastereomers (e.g., ) show divergent pharmacokinetic profiles, underscoring the need for chiral resolution during synthesis .

Key Observations :

  • The target compound’s synthesis achieves quantitative yields in crude form, though purification steps may reduce efficiency .
  • Ortho-substituted isomers () exhibit lower yields (51.02%), likely due to steric hindrance during synthesis .

Biological Activity

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride, a synthetic organic compound, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H12ClF2NOC_9H_{12}ClF_2NO with a molecular weight of 223.65 g/mol. It features a difluoromethoxy group attached to a phenyl ring, which enhances its chemical reactivity and biological interactions. The presence of the difluoromethoxy substitution is significant for its pharmacological profile.

Predicted Biological Activities

Computational methods have been employed to predict the biological activity of this compound. Similar compounds have demonstrated various pharmacological effects:

  • Antidepressant Activity : Compounds with analogous structures have shown efficacy in modulating neurotransmitter systems such as serotonin and norepinephrine.
  • Anticancer Properties : Some derivatives are implicated in inhibiting tumor growth through mechanisms like apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Potential for protecting neuronal cells from oxidative stress and neurotoxicity has been observed in related structures.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis provides insights into how the chemical structure influences biological activity. Below is a comparison of this compound with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl ring and ethynyl groupAntagonist for mGluR5 receptors
4-FluoroamphetamineFluorinated phenethylamineStimulant effects on the central nervous system
3,4-MethylenedioxymethamphetamineMethylenedioxy group attachedPsychoactive effects; empathogenic properties

The unique difluoromethoxy substitution in this compound may influence its interaction mechanisms and pharmacodynamics compared to these compounds.

Research Findings

Recent studies have focused on understanding the interactions of this compound with biological macromolecules. Here are some notable findings:

  • Antidepressant Mechanisms : Research indicates that similar compounds can enhance serotonin levels by inhibiting reuptake, suggesting potential antidepressant properties for this compound.
  • Anticancer Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Neuroprotective Study : A study demonstrated that related compounds could reduce neuronal cell death in models of oxidative stress, supporting the hypothesis that this compound may offer neuroprotective benefits.
  • Anticancer Activity : A derivative was tested against breast cancer cell lines, showing significant inhibition of cell proliferation, which warrants further investigation into this compound's potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride, and what are the critical reaction conditions to ensure enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step procedures, including:

  • Chiral Intermediate Formation : Use of chiral auxiliaries or asymmetric catalysis (e.g., azide intermediates as in ). For example, azide reduction with LiAlH₄ or catalytic hydrogenation under controlled pressure and temperature to preserve stereochemistry.
  • Salt Formation : Reaction with HCl in dioxane or other anhydrous solvents to precipitate the hydrochloride salt, ensuring stoichiometric equivalence to avoid racemization .
  • Critical Conditions : Maintain inert atmospheres (N₂/Ar), low temperatures during sensitive steps (e.g., -78°C for Grignard reactions), and chiral HPLC for purity validation (>98% enantiomeric excess) .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal analysis .
  • Chiral HPLC : Separation using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., for related (R)-configured amines in ).
  • NMR with Chiral Shift Reagents : Use europium-based reagents to induce diastereomeric splitting in proton NMR spectra .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can low yields during amination or salt formation steps be addressed during synthesis optimization?

Methodological Answer:

  • Amination Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) with ligands like BINAP for Buchwald-Hartwig coupling to improve C–N bond formation efficiency .
  • Salt Formation Adjustments : Use antisolvent crystallization (e.g., adding diethyl ether to a HCl-saturated ethanol solution) to enhance yield and purity .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies resolve discrepancies between computational binding affinity predictions and experimental data for this compound?

Methodological Answer:

  • Molecular Dynamics Simulations : Incorporate solvent effects and protein flexibility (e.g., using AMBER or GROMACS) to refine docking models .
  • In Vitro Assays : Validate predictions with radioligand binding assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of fluorinated vs. non-fluorinated analogs to identify steric/electronic mismatches .

Q. How does the difluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

  • In Vitro Models : Use human liver microsomes (HLM) or hepatocyte assays to measure intrinsic clearance. The difluoromethoxy group reduces oxidative metabolism due to C–F bond stability .
  • Comparative Studies : Synthesize analogs (e.g., replacing -OCHF₂ with -OCH₃) and assess half-life (t₁/₂) in microsomal incubations. Fluorination typically increases t₁/₂ by 2–3 fold .

Q. What methodologies detect diastereomeric impurities, and how are they validated per ICH guidelines?

Methodological Answer:

  • Analytical Techniques : RP-UPLC with C18 columns (e.g., Waters Acquity BEH) and mobile phases of 0.1% TFA in water/acetonitrile. Detection at 210–254 nm .
  • Validation Parameters :
    • Specificity : Resolve impurities ≥0.1% with resolution >2.0.
    • Linearity : R² ≥0.999 over 50–150% of target concentration.
    • Accuracy/Precision : ≤2% RSD for intraday/interday replicates .

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